molecular formula C20H22BrN3 B14859911 4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline hydrobromide

4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline hydrobromide

Cat. No.: B14859911
M. Wt: 384.3 g/mol
InChI Key: MIMMWJSAOCKCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline hydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a pyridin-3-yl group and a 3-methylpiperidin-1-yl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline hydrobromide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyridin-3-yl group through a nucleophilic substitution reaction. The final step involves the addition of the 3-methylpiperidin-1-yl group via a reductive amination reaction. The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the scalability of the synthesis process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the quinoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline hydrobromide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Industry: The compound is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline hydrobromide
  • 4-(3-Methylpiperidin-1-yl)-2-(pyridin-4-yl)quinoline hydrobromide
  • 4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)isoquinoline hydrobromide

Uniqueness

Compared to similar compounds, 4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline hydrobromide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H22BrN3

Molecular Weight

384.3 g/mol

IUPAC Name

4-(3-methylpiperidin-1-yl)-2-pyridin-3-ylquinoline;hydrobromide

InChI

InChI=1S/C20H21N3.BrH/c1-15-6-5-11-23(14-15)20-12-19(16-7-4-10-21-13-16)22-18-9-3-2-8-17(18)20;/h2-4,7-10,12-13,15H,5-6,11,14H2,1H3;1H

InChI Key

MIMMWJSAOCKCAU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4.Br

Origin of Product

United States

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